Cas no 2137797-59-0 (5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy-)

5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy- 化学的及び物理的性質
名前と識別子
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- 5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy-
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- インチ: 1S/C6H5F2NO3S/c1-12-6-9-2(4(7)8)3(13-6)5(10)11/h4H,1H3,(H,10,11)
- InChIKey: KNGKYHZAILYDPN-UHFFFAOYSA-N
- ほほえんだ: S1C(C(O)=O)=C(C(F)F)N=C1OC
5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-382924-10.0g |
4-(difluoromethyl)-2-methoxy-1,3-thiazole-5-carboxylic acid |
2137797-59-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-16 | |
Enamine | EN300-382924-1.0g |
4-(difluoromethyl)-2-methoxy-1,3-thiazole-5-carboxylic acid |
2137797-59-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-16 | |
Enamine | EN300-382924-2.5g |
4-(difluoromethyl)-2-methoxy-1,3-thiazole-5-carboxylic acid |
2137797-59-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-16 | |
Enamine | EN300-382924-5.0g |
4-(difluoromethyl)-2-methoxy-1,3-thiazole-5-carboxylic acid |
2137797-59-0 | 95.0% | 5.0g |
$3065.0 | 2025-03-16 | |
Enamine | EN300-382924-0.5g |
4-(difluoromethyl)-2-methoxy-1,3-thiazole-5-carboxylic acid |
2137797-59-0 | 95.0% | 0.5g |
$1014.0 | 2025-03-16 | |
Enamine | EN300-382924-0.05g |
4-(difluoromethyl)-2-methoxy-1,3-thiazole-5-carboxylic acid |
2137797-59-0 | 95.0% | 0.05g |
$888.0 | 2025-03-16 | |
Enamine | EN300-382924-0.1g |
4-(difluoromethyl)-2-methoxy-1,3-thiazole-5-carboxylic acid |
2137797-59-0 | 95.0% | 0.1g |
$930.0 | 2025-03-16 | |
Enamine | EN300-382924-0.25g |
4-(difluoromethyl)-2-methoxy-1,3-thiazole-5-carboxylic acid |
2137797-59-0 | 95.0% | 0.25g |
$972.0 | 2025-03-16 |
5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy- 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy-に関する追加情報
Introduction to 5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy- (CAS No. 2137797-59-0)
5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy-, identified by its Chemical Abstracts Service (CAS) number 2137797-59-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential applications in drug development. The structural features of 5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy-, particularly the presence of a carboxylic acid group, a methoxy substituent, and a difluoromethyl group, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthetic chemistry and pharmacological exploration.
The significance of this compound is underscored by its potential role in the synthesis of novel therapeutic agents. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The introduction of fluorine atoms into the molecular structure, as seen in 4-(difluoromethyl)- moiety, is known to enhance metabolic stability and binding affinity to biological targets. This modification is particularly relevant in the context of drug design, where improving pharmacokinetic profiles is crucial for the development of effective medications.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy- and biological macromolecules. Studies have demonstrated that the compound can interact with enzymes and receptors in ways that suggest its potential as an inhibitor or modulator of various disease-related pathways. For instance, research has indicated that thiazole derivatives can disrupt bacterial biofilm formation by interfering with key regulatory proteins. This finding aligns with the growing need for alternative strategies to combat antibiotic-resistant infections.
The methoxy group in 5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy- also plays a critical role in determining its chemical behavior. Methoxy-substituted compounds often exhibit enhanced solubility in both polar and nonpolar environments, which can be advantageous for formulating drugs that require controlled release or targeted delivery systems. Furthermore, the carboxylic acid functionality provides a site for further derivatization, allowing chemists to explore a wide range of modifications that could improve pharmacological properties such as bioavailability and selectivity.
In the realm of drug discovery, the synthesis of 5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy- represents a significant step forward due to its versatility as a building block. The compound can be incorporated into larger molecules through various chemical reactions, including esterification, amidation, and coupling reactions with other heterocycles. These synthetic pathways open up possibilities for creating complex structures with tailored biological activities. For example, recent studies have shown that incorporating thiazole derivatives into peptidomimetics can lead to potent inhibitors of protein-protein interactions involved in cancer progression.
The pharmaceutical industry has long recognized the importance of heterocyclic compounds in drug development. Among these, thiazoles are particularly noteworthy due to their broad spectrum of biological activities and structural diversity. The compound 5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy- exemplifies this diversity by combining several functional groups that are known to enhance drug-like properties. The difluoromethyl group improves metabolic stability by preventing oxidative degradation, while the methoxy group increases lipophilicity without compromising water solubility.
Recent clinical trials have begun to explore the therapeutic potential of thiazole-based compounds in treating various diseases. While most studies are still in early stages, preliminary results are promising. For instance, researchers have reported that certain thiazole derivatives exhibit significant anti-inflammatory effects by inhibiting key enzymes involved in cytokine production. This mechanism suggests that compounds like 5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy- could be developed into novel treatments for chronic inflammatory conditions such as rheumatoid arthritis.
The synthetic methodologies used to produce 5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy- are also worth mentioning. Modern synthetic techniques allow for high-yield and enantioselective preparations of complex molecules like this one. Advances in catalytic processes have enabled chemists to introduce fluorine atoms with high precision, which is essential for maintaining the integrity of sensitive functional groups during synthesis. These improvements have not only streamlined the production process but also made it more cost-effective.
The future prospects for 5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy- are bright given its multifaceted potential applications. As research continues to uncover new biological targets and mechanisms of action, this compound is likely to play an increasingly important role in drug discovery and development. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.
In conclusion,5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy, (CAS No. 2137797-59-0) stands out as a promising candidate in medicinal chemistry due to its unique structural features and potential biological activities. Its synthesis represents a significant achievement in organic chemistry,and ongoing research continues to expand its therapeutic applications。With further exploration,this compound has the potential to contribute significantly to advancements in healthcare solutions。
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